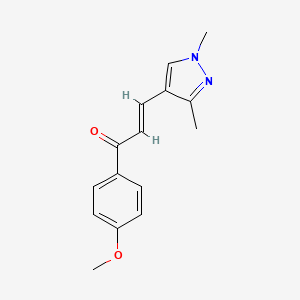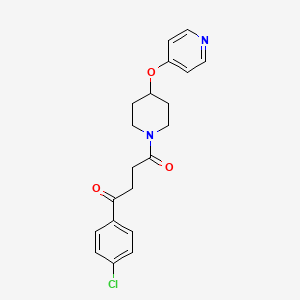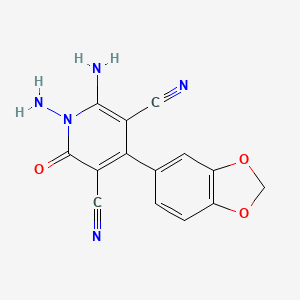
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as DMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPP is a synthetic compound that belongs to the class of pyrazoles and is commonly used as a tool compound to study the function of certain proteins and enzymes in various biological systems.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
Annular Tautomerism : A study on NH-pyrazoles, including compounds similar to the one , revealed insights into their structural tautomerism determined through X-ray crystallography and NMR spectroscopy. These findings help understand the stability and reactivity of such compounds (Cornago et al., 2009).
Molecular Docking and Spectroscopic Analysis : Research involving DFT calculations and spectral studies of pyrazole derivatives indicates their potential applications in designing compounds with specific biological activities. The studies include vibrational spectroscopic analysis and HOMO-LUMO analysis, providing insights into the electronic properties of these molecules (Alphonsa et al., 2016).
Synthetic Methodologies and Chemical Reactions
Formation of Pyrazoles : Research on the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors explores the cyclocondensation reactions, highlighting the versatility of pyrazole compounds in organic synthesis (Mahesha et al., 2021).
Antimicrobial and Inhibitory Effects : Studies on Schiff base compounds derived from phenazone and vanillin and their effects on corrosion offer insights into the practical applications of pyrazole derivatives in materials science and as potential antimicrobial agents (Emregül & Hayvalı, 2006).
Potential Applications in Photodynamic Therapy and Corrosion Inhibition
Photodynamic Therapy : The synthesis and characterization of zinc phthalocyanine derivatives substituted with Schiff base groups show promise for applications in photodynamic therapy, highlighting the role of pyrazole derivatives in medicinal chemistry (Pişkin et al., 2020).
Corrosion Inhibition : Research on the inhibitory action of bipyrazolic compounds towards the corrosion of iron in acidic media demonstrates the potential of pyrazole derivatives in protecting metals against corrosion, which has significant industrial applications (Chetouani et al., 2005).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(10-17(2)16-11)6-9-15(18)12-4-7-14(19-3)8-5-12/h4-10H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALJVYDMGWFTLX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)

![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)
![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)
![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)



![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)
